molecular formula C14H23N3O B2602129 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1706415-21-5

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

カタログ番号: B2602129
CAS番号: 1706415-21-5
分子量: 249.358
InChIキー: QGAQUZNWPMTOQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of three carbon atoms and two nitrogen atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and piperidine rings, and the attachment of these rings to the rest of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a piperidine ring via a methylene (-CH2-) group. The piperidine ring would then be attached to a 2,2-dimethylpropan-1-one group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and piperidine rings could potentially make this compound more polar, affecting its solubility in various solvents .

科学的研究の応用

Molecular Interaction with CB1 Cannabinoid Receptor

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis identified four distinct conformations (Tg, Ts, Cg, Cs) affecting its interaction with the receptor. Unified pharmacophore models suggest the N1 aromatic ring moiety dominates the steric binding interaction, similar to cannabinoid agonists. Several conformers of this molecule have the spatial orientation and electrostatic character to bind to the CB1 receptor, proposing that the unique spatial occupancy by the C5 aromatic ring might confer antagonist activity, and the pyrazole C3 substituent may contribute to either neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Structure-Activity Relationships of Pyrazole Derivatives

Further studies into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific structural requirements for potent and selective CB1 receptor antagonistic activity. Key features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. This research has identified compounds with potential therapeutic applications in antagonizing harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Novel Bis(Pyrazole-Benzofuran) Hybrids as Antibacterial and Biofilm Inhibitors

The synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety has shown significant antibacterial efficacy against E. coli, S. aureus, and S. mutans strains. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e, demonstrated potent biofilm inhibition activities surpassing that of Ciprofloxacin, along with excellent inhibitory activities against MRSA and VRE bacterial strains. These findings suggest the potential use of these compounds as novel antibacterial and biofilm inhibitor agents (Mekky & Sanad, 2020).

作用機序

The mechanism of action would depend on the biological target of this compound. Pyrazoles and piperidines are both found in a variety of biologically active compounds, so this compound could potentially have a variety of effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

将来の方向性

Future research on this compound could involve further elucidation of its structure, synthesis, and potential biological activity. It could also involve the development of related compounds with improved properties .

特性

IUPAC Name

2,2-dimethyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAQUZNWPMTOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。